4-(Butylamino)benzoic acid

Description

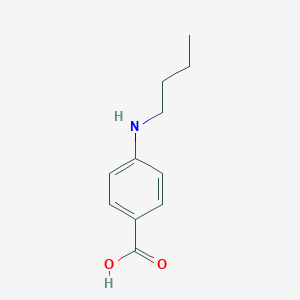

Structure

3D Structure

Properties

IUPAC Name |

4-(butylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-3-8-12-10-6-4-9(5-7-10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCRFDDXAVMSLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197127 | |

| Record name | 4-n-Butylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661003 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4740-24-3, 32760-16-0 | |

| Record name | 4-(Butylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4740-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-n-Butylaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004740243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonatate [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032760160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4740-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-n-Butylaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Butylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BUTYLAMINO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGL80FSD2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Key Synthetic Intermediate

An In-depth Technical Guide to the Chemical Properties of 4-(Butylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

4-(Butylamino)benzoic acid, with the CAS Number 4740-24-3, is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and materials science.[1][2] Structurally, it is a derivative of 4-aminobenzoic acid (PABA) where a butyl group has replaced one of the hydrogens on the amino nitrogen, classifying it as a secondary alkylarylamine.[1][2][3][4] This modification imparts specific physicochemical properties that make it a crucial precursor in the synthesis of various pharmaceutical agents, most notably the local anesthetic tetracaine.[2] It also serves as an intermediate in the creation of novel antimicrobial compounds.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and analytical characterization, offering field-proven insights for laboratory applications.

Core Physicochemical Properties

The functional characteristics of 4-(Butylamino)benzoic acid are dictated by its molecular structure, which features a hydrophilic carboxylic acid group and a more lipophilic butylamino-substituted benzene ring. These properties are fundamental to understanding its behavior in reaction media and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1][2][3][5] |

| CAS Number | 4740-24-3 | [1][2] |

| Appearance | Off-white to pale beige or white to yellow crystalline solid | [1][6] |

| Melting Point | 149-151 °C (lit.) | [1][7] |

| Boiling Point | 353.5 ± 25.0 °C (Predicted) | [1] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in water; more soluble in chloroform and methanol | [1][6] |

| pKa | 4.77 ± 0.10 (Predicted) | [1] |

Synthesis of 4-(Butylamino)benzoic Acid: A Practical Workflow

The synthesis of 4-(Butylamino)benzoic acid is most commonly achieved through reductive amination. This method is favored for its efficiency and involves the reaction of a p-aminobenzoic acid precursor with n-butyraldehyde in the presence of a reducing agent.[1][2] The causality behind this choice lies in the direct formation of the secondary amine in a controlled manner. An alternative, direct alkylation of 4-aminobenzoic acid with a butyl halide, often presents challenges with over-alkylation, leading to the formation of the N,N-dibutyl derivative as an undesirable byproduct.[2]

Experimental Protocol: Reductive Amination

This protocol describes a validated, high-yield synthesis. The choice of a mild reducing agent like pyridine-borane complex is critical to selectively reduce the intermediate imine without affecting the carboxylic acid or the aromatic ring.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material, such as methyl 4-aminobenzoate (~3 mmol), in 15 mL of methanol in a suitable reaction flask.

-

Addition of Reagents: To the stirred solution, add n-butyraldehyde (1.1 equivalents) followed by the pyridine-borane complex (1.1 equivalents).

-

Reaction: Seal the flask and stir the reaction mixture at room temperature for 16-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Acidification): Upon completion, remove the methanol under reduced pressure. Add 10 mL of 1 M HCl to the residue and continue stirring for 30 minutes at room temperature. This step hydrolyzes any remaining imine and protonates the amine.

-

Neutralization & Extraction: Carefully adjust the pH to neutral using a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (2 x 60 mL). The organic layers contain the target product.[1]

-

Purification: Combine the organic layers, wash with brine (45 mL), and dry over anhydrous magnesium sulfate. After filtering, concentrate the solution under reduced pressure. The crude product is then purified by column chromatography (e.g., eluting with 30% ethyl acetate in hexane) to yield the final product as a white powder.[1]

Synthesis Workflow Diagram

Caption: Major synthetic applications of 4-(Butylamino)benzoic acid.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 4-(Butylamino)benzoic acid is paramount to ensure safety.

-

Hazard Identification: The compound is classified as a skin, eye, and respiratory irritant. [3][8][9]The GHS hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3][8][9]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspected before use), safety glasses with side-shields, and a lab coat. [6][10]When handling the powder, use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation. [8][10]* Handling: Avoid contact with skin and eyes and prevent the formation of dust. [10][11]Practice good industrial hygiene, washing hands thoroughly after handling. [8][10]* Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [1][10][11]Keep it in the dark and under an inert atmosphere for long-term stability. [1]* First Aid Measures:

Conclusion

4-(Butylamino)benzoic acid is a versatile chemical intermediate with well-defined properties. Its synthesis via reductive amination offers a reliable route for production, and its structural features allow for straightforward characterization using standard spectroscopic techniques. The primary utility of this compound lies in its role as a key building block in the synthesis of pharmaceuticals, particularly local anesthetics and antimicrobial agents. A thorough understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe application in research and development.

References

-

4-(BUTYLAMINO)BENZOIC ACID - Introduction. ChemBK. [Link]

-

4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents (NADES). Journal of Synthetic Chemistry. [Link]

-

Synthesize Benzocaine via Fischer Esterification. Scribd. [Link]

-

3 Step Synthesis of Benzocaine. CORE. [Link]

-

Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722. PubChem, National Center for Biotechnology Information. [Link]

-

Benzoic acid, 4-(butylamino)-, ethyl ester. SIELC Technologies. [Link]

-

Benzocaine Synthesis. Slideshare. [Link]

-

Experiment 17: multi-step synthesis: Benzocaine. Course Hero. [Link]

-

Showing metabocard for 4-(Butylamino)benzoic acid (HMDB0246301). Human Metabolome Database. [Link]

-

Benzoic acid, 4-amino-3-butoxy-, 2-(diethylamino)ethyl ester. NIST WebBook. [Link]

-

p-(Butylamino)benzoic acid, ethyl ester - Optional[1H NMR]. SpectraBase. [Link]

-

4-(butylamino)benzoic acid (C11H15NO2). PubChemLite. [Link]

-

4-Aminobenzoic acid. NIST WebBook. [Link]

Sources

- 1. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-(Butylamino)benzoic acid 97 4740-24-3 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 4-(Butylamino)benzoic acid 97 4740-24-3 [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Page loading... [guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4740-24-3 Name: 4-(Butylamino)benzoic acid [xixisys.com]

An In-depth Technical Guide to 4-(Butylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of 4-(Butylamino)benzoic acid (CAS No. 4740-24-3), a key organic intermediate with significant applications in the pharmaceutical and materials science sectors. The document delineates its chemical identity, including its definitive IUPAC name and common synonyms, and details its crucial physicochemical properties. A central focus is placed on elucidating common synthetic methodologies, offering a detailed, step-by-step experimental protocol and a logical workflow diagram. Furthermore, this guide explores the compound's primary applications, most notably as a critical precursor in the synthesis of the local anesthetic tetracaine and its emerging role in the development of novel antimicrobial agents and liquid crystals. This document is intended for researchers, chemists, and professionals in drug discovery and development who require a thorough technical understanding of this versatile chemical building block.

Nomenclature and Chemical Identification

The precise identification of a chemical compound is foundational to scientific research and development. The internationally recognized name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is 4-(butylamino)benzoic acid .[1][2] This name explicitly describes the molecular structure: a benzoic acid core substituted at the para (4-position) of the benzene ring with a butylamino group (-NH(CH₂)₃CH₃).[1]

Structurally, it is a derivative of 4-aminobenzoic acid (PABA) where one hydrogen atom of the amino group is replaced by a butyl group, classifying it as a secondary alkylarylamine.[1][2][3][4] This substitution is critical to its chemical properties and reactivity.

For ease of reference and due to historical naming conventions, the compound is known by several synonyms in scientific literature and commercial catalogs.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-(butylamino)benzoic acid | [1][2][5] |

| CAS Number | 4740-24-3 | [1][3][6][7] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][6][7] |

| Common Synonyms | p-Butylaminobenzoic acid, 4-n-butylaminobenzoic acid, Butyl-para-aminobenzoic acid, NSC 44300, Tetracaine EP Impurity B | [1][2][4][7] |

| InChIKey | YCCRFDDXAVMSLM-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Understanding the physicochemical properties of 4-(butylamino)benzoic acid is essential for its handling, storage, and application in synthetic chemistry. The compound typically presents as an off-white to pale beige crystalline solid or powder.[6]

| Property | Value | Source(s) |

| Molecular Weight | 193.24 g/mol | [1][3] |

| Melting Point | 149-151 °C (lit.) | [3][6] |

| Appearance | Off-White to Pale Beige Solid/Powder | [6] |

| Solubility | Slightly soluble in water; Soluble in Chloroform, Methanol | [3][6] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature | [3][6] |

Synthesis Methodologies

The synthesis of 4-(butylamino)benzoic acid is a critical process, often serving as a foundational step for producing more complex active pharmaceutical ingredients. The most prevalent strategies involve the N-alkylation of 4-aminobenzoic acid or its ester derivatives. The choice of starting material often depends on reaction efficiency and the prevention of undesired side products, such as N,N-dibutylated species.

Conceptual Overview of Synthesis

A common and effective laboratory-scale approach involves a two-step process starting from 4-aminobenzoic acid. This method circumvents the low reactivity of the carboxylic acid group and minimizes side reactions.

-

Esterification: The carboxylic acid group of 4-aminobenzoic acid is first protected by converting it into an ester, typically an ethyl ester (Ethyl 4-aminobenzoate, also known as benzocaine). This step enhances the solubility of the reactant in organic solvents and prevents the acidic proton from interfering with the subsequent alkylation step, which requires a basic medium.

-

N-Alkylation: The resulting ester is then subjected to N-alkylation using a butylating agent, such as 1-bromobutane, in the presence of a base. This introduces the butyl group onto the nitrogen atom.

-

Hydrolysis: The final step is the saponification (hydrolysis) of the ester group back to a carboxylic acid, yielding the target compound, 4-(butylamino)benzoic acid.

The following diagram illustrates this common synthetic workflow.

Caption: Synthetic workflow for 4-(butylamino)benzoic acid.

Detailed Experimental Protocol: Synthesis via N-Alkylation of Ethyl 4-aminobenzoate

This protocol describes a reliable method for synthesizing 4-(butylamino)benzoic acid.

Materials:

-

Ethyl 4-aminobenzoate (Benzocaine)

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

N-Alkylation:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Ethyl 4-aminobenzoate (1 equivalent) in DMF.

-

Add anhydrous Potassium Carbonate (2-3 equivalents) to the solution. This base is crucial for deprotonating the amine, making it a more effective nucleophile.

-

Add 1-Bromobutane (1.1-1.2 equivalents) dropwise to the stirring mixture.

-

Heat the reaction mixture to 80-90°C and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Ethyl 4-(butylamino)benzoate.

-

-

Hydrolysis (Saponification):

-

Dissolve the crude ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2M NaOH).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or dichloromethane to remove any unreacted starting material or non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 4-5. The product will precipitate as a solid.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(butylamino)benzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).[8]

-

Applications and Research Significance

4-(Butylamino)benzoic acid is not typically an end-product but rather a valuable intermediate in the synthesis of more complex molecules.[6]

-

Pharmaceutical Synthesis: Its most prominent application is as a key precursor in the manufacture of the local anesthetic Tetracaine .[1][7] Tetracaine is the 2-(dimethylamino)ethyl ester of 4-(butylamino)benzoic acid.[1] The synthesis involves the esterification of 4-(butylamino)benzoic acid with 2-(dimethylamino)ethanol.

-

Antimicrobial Drug Development: Research has demonstrated its utility as an intermediate for synthesizing novel 5-nitrothiophene derivatives. These derivatives have shown promising antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus (MRSA), highlighting its potential in addressing antibiotic resistance.[3]

-

Materials Science: The rigid, rod-like structure of its derivatives makes them interesting candidates for materials science research. Specifically, certain ester derivatives of 4-(butylamino)benzoic acid have been investigated for their liquid crystalline properties, which are crucial for applications in displays and optical devices.[1]

-

Peptide Synthesis: The compound is also utilized in the field of peptide synthesis, where its structural backbone can be incorporated into larger peptide chains.[3]

Safety and Handling

As with any laboratory chemical, proper handling of 4-(butylamino)benzoic acid is essential. It is classified as an irritant.

-

Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][4]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[6] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[6]

Conclusion

4-(Butylamino)benzoic acid is a fundamentally important building block in organic synthesis. Its straightforward preparation and versatile reactivity make it an indispensable intermediate, particularly in the pharmaceutical industry for the production of anesthetics like tetracaine. Ongoing research continues to uncover new applications in antimicrobial development and materials science, ensuring its continued relevance to the scientific community. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher or drug development professional working with this compound.

References

-

4-(BUTYLAMINO)BENZOIC ACID - ChemBK. (2024, April 9). Retrieved January 9, 2026, from [Link]

-

4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database: Showing metabocard for 4-(Butylamino)benzoic acid (HMDB0246301). (2021, September 10). Retrieved January 9, 2026, from [Link]

-

Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Publishing. (2019, February 26). Retrieved January 9, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 4-(Butylamino)benzoic Acid | LGC Standards [lgcstandards.com]

- 6. chembk.com [chembk.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

Introduction: Situating 4-(Butylamino)benzoic Acid in Synthetic Chemistry

An In-Depth Technical Guide to 4-(Butylamino)benzoic Acid (CAS No. 4740-24-3)

4-(Butylamino)benzoic acid, with the CAS registration number 4740-24-3, is a para-substituted aminobenzoic acid derivative. While not a household name, this compound serves as a crucial and versatile intermediate in several areas of chemical and pharmaceutical development.[1][2] Its structure, featuring a benzoic acid core, a secondary amine, and a butyl group, provides a unique combination of functionalities that make it a valuable building block.

This guide moves beyond a simple recitation of properties to provide a deeper understanding of the molecule's synthesis, characterization, and application. The core directive is to explain the causality behind experimental choices, offering insights grounded in practical laboratory experience. The primary significance of this compound lies in its role as a key precursor in the synthesis of the local anesthetic Tetracaine, where it forms the core aromatic scaffold.[2][3] Furthermore, it finds applications as an intermediate in the development of novel antimicrobial agents and in specialized peptide synthesis.[4][5]

Molecular Identity and Physicochemical Characteristics

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent experimental work. These parameters dictate solvent selection, purification strategies, and storage conditions.

Chemical Structure

The IUPAC name for the compound is 4-(butylamino)benzoic acid.[2] This name precisely describes a benzoic acid molecule where a butylamino group (-NH(CH₂)₃CH₃) is attached to the fourth carbon (para position) of the benzene ring.[2]

Caption: Chemical structure of 4-(Butylamino)benzoic acid.

Physicochemical and Spectroscopic Data Summary

The following table consolidates the key physical and identifying properties of 4-(Butylamino)benzoic acid. These values are critical for quality control, analytical method development, and reaction monitoring.

| Property | Value | Source(s) |

| CAS Number | 4740-24-3 | [2][4][5] |

| Molecular Formula | C₁₁H₁₅NO₂ | [3][4] |

| Molecular Weight | 193.24 g/mol | [2][4][5] |

| Appearance | White to yellow or off-white to pale beige crystalline solid/powder | [1][4] |

| Melting Point | 149-151 °C (lit.) | [4][5] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like chloroform and methanol. | [1][4] |

| pKa (Predicted) | 4.77 ± 0.10 | [4] |

| InChI Key | YCCRFDDXAVMSLM-UHFFFAOYSA-N | [2] |

| SMILES | CCCCNC1=CC=C(C=C1)C(=O)O | [3] |

Synthesis Methodologies: A Strategic Overview

The synthesis of 4-(Butylamino)benzoic acid can be approached via several routes, primarily involving the formation of the secondary amine bond. The choice of method often depends on the starting materials' availability, desired scale, and purity requirements. The two most prevalent strategies are reductive amination and direct N-alkylation.

Caption: Primary synthetic routes to 4-(Butylamino)benzoic acid.

Method 1: Reductive Amination (Preferred for Purity)

Reductive amination is often the method of choice for achieving high yields of mono-alkylated product with minimal side reactions. This process involves the reaction of a primary amine (or its ester derivative) with an aldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine.

Causality: Using the ethyl ester of 4-aminobenzoic acid (Benzocaine) as a starting material is advantageous as it protects the carboxylic acid from participating in side reactions with the reducing agent. The subsequent hydrolysis step to yield the final product is typically straightforward. This method avoids the common issue of over-alkylation (formation of N,N-dibutyl products) seen in direct alkylation.[2]

Protocol: Synthesis via Reductive Amination of Ethyl 4-Aminobenzoate [4]

-

Reaction Setup: Dissolve ethyl 4-aminobenzoate (1.0 eq.) in a suitable solvent such as methanol (approx. 5 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: To the solution, add n-butyraldehyde (1.1 eq.) followed by the reducing agent, R-methylpyridine-borane (1.1 eq.).

-

Reaction Execution: Seal the flask (e.g., with a vented pin plug) and stir the mixture at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup (Part 1 - Hydrolysis of Borane Complexes): Upon completion, remove the solvent under reduced pressure. To the residue, add 1 M HCl solution (approx. 3-4 mL per mmol of starting material) and continue stirring for 30 minutes at room temperature. This step hydrolyzes any remaining borane complexes and protonates the amine.

-

Workup (Part 2 - Ester Hydrolysis & Neutralization): To hydrolyze the ethyl ester, add a suitable base like NaOH solution and heat the mixture. After hydrolysis is complete (monitored by TLC), cool the solution and adjust the pH to neutral (pH ~7) using a NaHCO₃ solution. This will precipitate the product.

-

Extraction: Extract the product from the aqueous layer with ethyl acetate (2 x 20 mL per mmol).

-

Purification: Combine the organic layers, wash with brine (1 x 15 mL per mmol), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude solid by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-(butylamino)benzoic acid as a white powder. An 88% yield has been reported for the reductive amination step.[4]

Method 2: Direct N-Alkylation

This classical approach involves the direct reaction of 4-aminobenzoic acid with a butyl halide (e.g., 1-bromobutane) in the presence of a base.

Causality: The base (e.g., sodium carbonate) is essential to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product. While conceptually simpler, this method carries a higher risk of di-alkylation, where the secondary amine product reacts again with the butyl halide to form the tertiary amine, N,N-dibutyl-4-aminobenzoic acid. Controlling stoichiometry and reaction conditions is critical to maximize the yield of the desired mono-alkylated product. Yields of 68-72% have been reported for this approach.[2]

Applications in Drug Discovery and Development

The utility of 4-(butylamino)benzoic acid is most evident in its application as a synthetic intermediate.

Keystone Intermediate in Tetracaine Synthesis

The most significant application of 4-(butylamino)benzoic acid is as the central precursor for the local anesthetic, Tetracaine.[2] Tetracaine is the 2-(dimethylamino)ethyl ester of 4-(butylamino)benzoic acid.[2] The synthesis involves a straightforward esterification reaction.

Caption: Synthesis of Tetracaine from 4-(Butylamino)benzoic acid.

This role makes 4-(butylamino)benzoic acid a regulatory-noted compound, often classified as "Tetracaine Impurity B" or "Tetracaine Related Compound B" in pharmacopeial standards, highlighting its importance in the quality control of the final drug product.[3][6]

Precursor for Antimicrobial Agents

Research has demonstrated its use as an intermediate for synthesizing novel 5-nitrothiophene derivatives.[4] These resulting compounds have shown antimicrobial activity, notably against multidrug-resistant Staphylococcus aureus (MRSA), indicating its potential in the development of new antibiotics.[4]

Role in Peptide Synthesis

The compound is also utilized in solution-phase peptide synthesis.[4][5] The bifunctional nature of the molecule—a carboxylic acid for amide bond formation and a secondary amine—allows it to be incorporated as a non-natural amino acid-like spacer, modifying the physicochemical properties of peptides.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. 4-(Butylamino)benzoic acid is classified as an irritant.

Hazard Identification and GHS Classification

| Hazard Class | GHS Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation | [5][7][8] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][7][8] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [5][7][8] |

Recommended Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a laboratory coat. When handling significant quantities of the powder, use a dust mask or work in a ventilated hood to avoid inhalation.[1][9][10]

-

Handling: Avoid creating dust.[11] Use only in a well-ventilated area.[9][10] Wash hands thoroughly after handling.[10] In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[1][8][11]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place.[4] The compound should be kept under an inert atmosphere to maintain long-term stability.[4][12] Avoid contact with strong oxidizing agents.[1]

-

Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. The material can be dissolved in a combustible solvent and burned in a chemical incinerator.[11]

Conclusion

4-(Butylamino)benzoic acid (CAS 4740-24-3) is a fundamentally important intermediate whose value is defined by its applications. Its primary role as the backbone of the anesthetic Tetracaine anchors its significance in pharmaceutical manufacturing. Concurrently, its utility as a building block for novel antimicrobials and in peptide chemistry demonstrates its continued relevance in modern research and development. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, is essential for any scientist looking to leverage its synthetic potential.

References

-

4-(BUTYLAMINO)BENZOIC ACID - ChemBK. (n.d.). Retrieved from [Link]

-

4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946. (n.d.). PubChem. Retrieved from [Link]

-

Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. benchchem.com [benchchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]

- 5. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. file.leyan.com [file.leyan.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. 4740-24-3|4-(Butylamino)benzoic acid|BLD Pharm [bldpharm.com]

physical properties of p-butylaminobenzoic acid

An In-Depth Technical Guide to the Physical Properties of p-Butylaminobenzoic Acid

Introduction

4-(Butylamino)benzoic acid, also known as p-butylaminobenzoic acid, is an organic compound classified under aminobenzoic acids.[1][2] Structurally, it is a derivative of 4-aminobenzoic acid where a butyl group substitutes one of the hydrogens on the amino nitrogen.[1][3] This molecule serves as a critical intermediate in the pharmaceutical industry, most notably as a precursor in the synthesis of the local anesthetic tetracaine.[2] Its amphipathic nature, possessing both a hydrophilic head (carboxylic acid and amino groups) and a lipophilic tail (butyl group and benzene ring), dictates its physical properties and, consequently, its behavior in formulation and biological systems.

This guide provides a comprehensive overview of the core , offering field-proven insights and experimental protocols tailored for researchers, scientists, and drug development professionals.

Section 1: Fundamental Physicochemical Properties

A clear understanding of the fundamental physicochemical properties is paramount for any application, from synthesis purification to final drug formulation.

Key Property Summary

The fundamental properties of p-butylaminobenzoic acid are summarized in the table below. These values are compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [4] |

| Molecular Weight | 193.24 g/mol | [1] |

| CAS Number | 4740-24-3 | [1] |

| Appearance | White to yellow or pale beige crystalline solid/powder. | [4][5] |

| Predicted XLogP3 | 3.4 | [1][3] |

| Topological Polar Surface Area | 49.3 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

Melting Point: Addressing Discrepancies

The melting point is a critical parameter for assessing purity and physical form. For p-butylaminobenzoic acid, literature values show significant variation, which warrants careful consideration.

Expertise & Experience: Such a wide discrepancy often points towards the existence of different polymorphic forms or the presence of impurities.[6][7] The higher, more consistent range of 149-156 °C is more frequently cited by major chemical suppliers and databases and likely corresponds to the most stable crystalline form.[3][4][5] The lower value of 65-68 °C could represent a metastable polymorph, a hydrated form, or an impure sample.[4] The presence of impurities typically broadens and lowers the melting range.[6][8]

Trustworthiness: For drug development, it is crucial to not just measure a melting point but to characterize the solid-state form. A technique like Differential Scanning Calorimetry (DSC) is essential as it can identify phase transitions, confirm the melting point of the primary form, and detect other polymorphs that a simple melting point apparatus might miss.[9][10] (See Section 4.1 for a detailed DSC protocol).

Solubility Profile

The solubility of p-butylaminobenzoic acid is highly dependent on the nature of the solvent and, critically, the pH of aqueous media.

-

Aqueous Solubility: It is described as slightly soluble in water.[4] An experimental value at pH 7.4 is reported as >29 µg/mL.[1][3] Due to its acidic carboxylic group and basic amino group, its solubility is expected to increase significantly at pH values above the acidic pKa and below the basic pKa, where the molecule exists in its ionized, more polar forms.

-

Organic Solvent Solubility: The compound is more readily soluble in organic solvents.[4] It is slightly soluble in chloroform and methanol.[5] The solubility in various organic solvents generally follows the principle of "like dissolves like," with higher solubility in moderately polar solvents that can interact with both the polar functional groups and the nonpolar regions of the molecule. Studies on the closely related p-aminobenzoic acid show high solubility in solvents like methanol and ethanol.[11]

Section 2: Acid-Base Properties and Ionization State

p-Butylaminobenzoic acid is an amphoteric molecule containing both a weakly acidic carboxylic acid group and a weakly basic secondary amine group. The ionization state of these groups is governed by their respective pKa values and the pH of the surrounding medium.

-

Predicted Acidic pKa (pKa₁): ~4.77[5] (for the -COOH group)

-

Predicted Basic pKa (pKa₂): Not explicitly found, but for the parent 4-aminobenzoic acid, the pKa of the anilinium ion is ~2.4. Alkyl substitution typically increases the basicity slightly.

Expertise & Experience: While predicted pKa values are useful for initial assessment, they can have significant deviations from experimental values, especially for bases.[12][13][14] Experimental determination via methods like potentiometric titration or UV-Vis spectrophotometry is recommended for accurate characterization.[15] The pKa values are critical for predicting solubility, absorption, and interaction with biological targets.

The ionization state of the molecule changes with pH, which can be visualized as follows:

Caption: Dominant species of p-butylaminobenzoic acid at different pH ranges.

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and quality control.

-

¹H NMR Spectroscopy: Key expected signals include:

-

A triplet around 0.9 ppm for the terminal methyl (-CH₃) group of the butyl chain.

-

Multiplets between 1.3-1.6 ppm for the two methylene (-CH₂-) groups of the butyl chain.

-

A triplet around 3.1 ppm for the methylene group attached to the nitrogen (-NH-CH₂-).

-

A broad singlet for the amine proton (-NH-).

-

Two doublets in the aromatic region (approx. 6.6 and 7.8 ppm) corresponding to the protons on the benzene ring.

-

A broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH), which may be absent if exchanged with D₂O.[16][17][18]

-

-

¹³C NMR Spectroscopy: Expected signals include:

-

Several peaks in the aliphatic region (13-50 ppm) for the butyl chain carbons.

-

Peaks in the aromatic region (110-155 ppm) for the benzene ring carbons.

-

A peak at a high chemical shift (>167 ppm) for the carbonyl carbon of the carboxylic acid.[17]

-

-

FTIR Spectroscopy: Characteristic absorption bands would be:

-

A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A sharp band around 3300-3400 cm⁻¹ for the N-H stretch of the secondary amine.

-

A strong band around 1670-1700 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

Bands around 1600 and 1500 cm⁻¹ for the aromatic C=C stretches.[19][20]

-

-

UV-Vis Spectroscopy: In aqueous solution, the UV spectrum is pH-dependent. For the parent compound, benzoic acid, the neutral form at acidic pH shows absorption bands around 230 nm and 274 nm.[21] The anionic form at basic pH shows a blue shift to around 225 nm and 269 nm.[21] Similar behavior is expected for p-butylaminobenzoic acid due to the same core chromophore.

Section 4: Experimental Protocols for Property Determination

Authoritative Grounding: The following protocols are designed as self-validating systems, incorporating principles from established pharmaceutical analysis guidelines.[22][23][24]

Protocol: Melting Point and Polymorph Screening by DSC

Expertise & Experience: This protocol uses Differential Scanning Calorimetry (DSC) to provide more definitive data than a simple melting point apparatus.[9] It can reveal the melting point, heat of fusion, and detect multiple thermal events that may indicate polymorphism, degradation, or the presence of solvates.[10]

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's SOP.

-

Sample Preparation: Accurately weigh 2-5 mg of p-butylaminobenzoic acid into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.

-

DSC Program:

-

Equilibrate the system at 25 °C.

-

Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

Cool the sample back to 25 °C at a controlled rate (e.g., 20 °C/min).

-

Perform a second heating ramp from 25 °C to 200 °C at 10 °C/min.

-

-

Data Analysis:

-

Analyze the thermogram from the first heating scan. The peak of the endotherm corresponds to the melting point, and the integrated area of the peak provides the enthalpy of fusion (ΔHfus).

-

Observe for any exothermic (crystallization) or endothermic (melting of a different form) events in the cooling and second heating scans. The appearance of new peaks can indicate polymorphism induced by the thermal cycle.

-

Trustworthiness: The consistency of the melting endotherm between different batches and the absence of unexpected thermal events in the second heat scan provide confidence in the material's solid-state purity and form.

-

Protocol: pH-Dependent Aqueous Solubility Determination

Expertise & Experience: This protocol determines the equilibrium solubility, a critical parameter for predicting oral absorption and guiding formulation development.[25][26] The shake-flask method is the gold standard for thermodynamic solubility.[26] The pH range is selected based on WHO guidelines for biopharmaceutical classification.[23]

Sources

- 1. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. researchgate.net [researchgate.net]

- 8. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 9. news-medical.net [news-medical.net]

- 10. veeprho.com [veeprho.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. spectrabase.com [spectrabase.com]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]

- 23. who.int [who.int]

- 24. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 26. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

Introduction: The Significance of 4-(Butylamino)benzoic Acid

An In-depth Technical Guide to the Physicochemical Properties of 4-(Butylamino)benzoic Acid

This guide provides a comprehensive analysis of the melting point and solubility of 4-(Butylamino)benzoic acid (CAS No: 4740-24-3), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes empirical data with established analytical methodologies to provide a robust understanding of this compound's core physicochemical characteristics.

4-(Butylamino)benzoic acid, with the chemical formula C₁₁H₁₅NO₂, is an aminobenzoic acid derivative. Structurally, it is a 4-aminobenzoic acid molecule where a butyl group has replaced one of the hydrogens on the amino nitrogen[1][2][3]. This compound serves as a critical precursor in organic synthesis, most notably in the production of the local anesthetic Tetracaine[4].

Understanding the fundamental physicochemical properties of a compound, such as its melting point and solubility, is paramount in the fields of medicinal chemistry and process development. These parameters dictate purification strategies (e.g., crystallization), formulation design, and reaction conditions. This guide offers a detailed examination of these properties, grounded in verifiable data and standardized experimental protocols.

Core Physicochemical Data

The essential physical and chemical properties of 4-(Butylamino)benzoic acid are summarized below. This data is critical for handling, storage, and application of the compound in a research setting.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₂ | [2][5] |

| Molecular Weight | 193.24 g/mol | [4][5][6] |

| Appearance | White to yellow crystalline solid/powder | [7] |

| Melting Point | 149-151 °C (literature value) | [2][6] |

| Aqueous Solubility | >29 µg/mL (at pH 7.4) | [1][3] |

| Organic Solvent Solubility | - Soluble in DMSO, DMF, Ethanol- Slightly soluble in Chloroform, Methanol- Insoluble in Hexane | [2][4] |

Melting Point Analysis: A Criterion for Purity

The melting point is an intrinsic thermal property of a pure crystalline solid. For 4-(Butylamino)benzoic acid, the literature consistently reports a melting point range of 149-151 °C [2][6]. A sharp, narrow melting range is a strong indicator of high purity. Conversely, the presence of impurities typically causes a depression and broadening of the melting point range[8].

Causality Behind Experimental Choices

The accurate determination of a melting point relies on achieving thermal equilibrium between the heating element, the thermometer, and the sample. A slow, controlled heating rate is the most critical parameter in this process. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges[9]. Finely powdering the sample is also essential to ensure uniform packing and efficient heat transfer within the capillary tube[10].

Standard Protocol for Melting Point Determination

This protocol describes the capillary method using a standard melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation:

-

Place a small amount of 4-(Butylamino)benzoic acid on a clean, dry watch glass.

-

Using a spatula, crush the crystalline solid into a fine powder to ensure uniform packing and heat distribution[10].

-

Take a capillary tube (sealed at one end) and tap the open end into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. A sample height of 1-2 mm is sufficient[8][9]. Using too much sample can lead to an inaccurate, broad melting range[8].

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus[9].

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (i.e., ~130 °C).

-

Once this temperature is reached, reduce the heating rate to a slow and steady 1-2 °C per minute [9]. This slow rate is crucial for an accurate measurement.

-

Observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid becomes visible.

-

Record the temperature (T₂) at which the entire sample has completely transitioned to a liquid state[9][11].

-

The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow (0.5-1.0 °C).

-

Visualization: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination by Capillary Method.

Solubility Profile: Guiding Formulation and Reaction Chemistry

Solubility is a measure of a solute's ability to dissolve in a solvent. For 4-(Butylamino)benzoic acid, its amphoteric nature—possessing both a weakly acidic carboxylic acid group and a weakly basic secondary amine group—makes its solubility highly dependent on the pH of the solvent system[4].

Understanding pH-Dependent Solubility

-

In Acidic Solution (e.g., 5% HCl): The secondary amine group (-NH) becomes protonated to form a butylammonium salt (-NH₂⁺). This ionic species exhibits significantly increased solubility in aqueous media.

-

In Neutral Solution (e.g., Water): The molecule exists primarily in its neutral, zwitterionic, or un-ionized form, resulting in low aqueous solubility (>29 µg/mL at pH 7.4)[1][3].

-

In Basic Solution (e.g., 5% NaOH): The carboxylic acid group (-COOH) is deprotonated to form a carboxylate salt (-COO⁻). This salt is ionic and readily dissolves in aqueous solutions[12].

This predictable behavior is a cornerstone of designing extraction and purification protocols.

Standard Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to characterizing the solubility of 4-(Butylamino)benzoic acid across a range of relevant solvents.

Methodology:

-

Preparation:

-

Aliquot approximately 25 mg of 4-(Butylamino)benzoic acid into a series of clean, labeled test tubes.

-

Prepare test tubes for each solvent: Water, 5% HCl, 5% NaHCO₃, 5% NaOH, Ethanol, and Hexane.

-

-

Solvent Addition and Observation:

-

To each test tube, add 0.75 mL of the corresponding solvent in portions[13][14].

-

After each addition, shake the test tube vigorously for at least 30-60 seconds to facilitate dissolution[15][16].

-

Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

-

Self-Validation:

-

The compound's solubility in 5% HCl and 5% NaOH validates the presence of the basic amine and acidic carboxylic acid functional groups, respectively[12]. Solubility in NaHCO₃, a weaker base, further confirms the presence of a relatively strong acid like a carboxylic acid[14]. Insolubility in a non-polar solvent like hexane confirms the polar nature of the molecule.

-

Visualization: Solubility Testing Workflow

Caption: Decision workflow for qualitative solubility analysis.

Safety and Handling

4-(Butylamino)benzoic acid is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1][5][17].

-

Handling: Use in a well-ventilated area. Avoid breathing dust[5][17]. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat[5]. For handling larger quantities or where dust is generated, a particle respirator (e.g., N95) is recommended.

-

First Aid:

Always consult the full Safety Data Sheet (SDS) before use[5][17].

Conclusion

The physicochemical properties of 4-(Butylamino)benzoic acid are well-defined, with a literature melting point of 149-151 °C and a characteristic pH-dependent solubility profile. Its solubility in both acidic and basic aqueous solutions is a direct consequence of its amphoteric chemical structure. The standardized protocols provided in this guide offer a reliable framework for verifying the identity, purity, and solubility characteristics of this important pharmaceutical intermediate, ensuring robust and reproducible results in a research and development setting.

References

-

4-(BUTYLAMINO)BENZOIC ACID - ChemBK. (2024). ChemBK. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946. (n.d.). PubChem. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds. (2017). JoVE. Retrieved from [https://www.jove.com/v/512 melting-point-determination-of-solid-organic-compounds]([Link] melting-point-determination-of-solid-organic-compounds)

Sources

- 1. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. file.leyan.com [file.leyan.com]

- 6. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.ws [chem.ws]

- 17. chemicalbook.com [chemicalbook.com]

molecular structure of 4-(n-butylamino)benzoic acid

An In-depth Technical Guide to the Molecular Structure of 4-(n-butylamino)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-faceted analysis of the (4-NBA). As an important precursor in the synthesis of pharmaceuticals, most notably the local anesthetic tetracaine, a thorough understanding of its three-dimensional architecture, electronic properties, and intermolecular interactions is critical for optimization and derivative design.[1] This document moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the integrated experimental and computational workflows required for a complete structural elucidation. We will explore the causality behind methodological choices, ensuring a self-validating and robust structural model.

Introduction: The Significance of 4-(n-butylamino)benzoic Acid

4-(n-butylamino)benzoic acid is an organic compound classified as an aminobenzoic acid. Its structure is defined by a benzoic acid core where a butylamino group is substituted at the para (4-position) of the benzene ring.[1][2] This substitution of a butyl group on the nitrogen atom of 4-aminobenzoic acid results in a molecule with distinct physicochemical properties.[2][3] The molecule, with the chemical formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol , possesses both a hydrophilic carboxylic acid head and a more lipophilic n-butyl tail, granting it amphipathic character.[4][5] This structural motif is pivotal in its primary application as a key intermediate in the synthesis of various compounds, including pharmaceuticals and materials.[1][4] A precise characterization of its molecular geometry is therefore foundational for predicting its reactivity, solubility, and biological interactions.

A Multi-Modal Strategy for Structural Elucidation

To achieve a scientifically rigorous and validated model of 4-NBA's structure, a singular analytical method is insufficient. This guide champions an integrated approach, leveraging the strengths of X-ray crystallography for solid-state analysis, NMR spectroscopy for solution-state conformation, and computational modeling for theoretical validation. This triad of techniques provides a self-validating system, where the findings of one method corroborate and enrich the others.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Architecture

Expertise & Rationale: Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. It provides high-precision data on bond lengths, bond angles, torsion angles, and, critically, the intermolecular interactions that dictate the crystal packing. For a molecule like 4-NBA, this technique is essential to understand how hydrogen bonding and van der Waals forces govern its solid-state form.

Experimental Protocol: From Solution to Structure

-

Crystal Growth (The Critical First Step): High-quality single crystals are paramount. A proven method is slow evaporation.

-

Prepare a saturated solution of 4-NBA in a suitable solvent system, such as an ethanol/water or acetone mixture.

-

Loosely cover the vessel to allow for slow solvent evaporation over several days at a constant temperature. The slow rate is crucial to prevent the formation of polycrystalline powder.

-

-

Crystal Mounting and Screening:

-

Under a microscope, select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop.

-

Screen the crystal on a diffractometer to assess its diffraction quality.

-

-

Data Collection:

-

Mount the crystal on a goniometer in a cold stream of nitrogen gas (typically 100 K) to minimize thermal vibrations, which sharpens the diffraction data.

-

Collect a full sphere of diffraction data using a modern diffractometer equipped with a CCD or CMOS detector.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction images to integrate the intensities of the reflections.

-

Solve the crystal structure using direct methods (e.g., SHELXT) to obtain an initial electron density map and atomic positions.

-

Refine the structural model against the experimental data using full-matrix least-squares (e.g., SHELXL), modeling atoms anisotropically and locating hydrogen atoms. The final R-factor is a key indicator of the quality of the fit between the model and the data.

-

Workflow: X-ray Crystallography for Structural Determination

Caption: A streamlined workflow for molecular structure determination via single-crystal X-ray diffraction.

NMR Spectroscopy: Probing the Structure in Solution

Expertise & Rationale: While crystallography provides a static picture in the solid state, NMR spectroscopy reveals the molecule's structure and dynamics in solution, which is often more relevant to its behavior in chemical reactions or biological systems. ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and connectivity.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of 4-NBA in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is important; DMSO-d₆ is often preferred as it can solubilize both the amine and carboxylic acid functionalities and will not exchange with the N-H or COOH protons.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to analyze are chemical shift (δ), multiplicity (singlet, doublet, etc.), coupling constants (J), and integration.

-

Acquire a ¹³C NMR spectrum (often proton-decoupled) to identify the number of unique carbon environments.

-

-

Structural Assignment:

-

Assign signals to specific protons and carbons in the molecule. For example, the aromatic protons will appear in the ~6.5-8.0 ppm region, while the aliphatic protons of the butyl chain will be upfield (~0.9-3.2 ppm).

-

If assignments are ambiguous, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed for definitive confirmation.

-

Computational Modeling: A Theoretical Framework

Expertise & Rationale: Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to complement experimental data. By starting with the crystallographically determined geometry, we can optimize the structure in silico to find its gas-phase, low-energy conformation. This allows for the prediction of properties like bond strengths, atomic charges, and even theoretical NMR chemical shifts that can be directly compared with experimental values for validation.

Structural Analysis and Data Interpretation

The integration of data from the aforementioned techniques provides a detailed picture of 4-NBA's molecular structure.

Core Molecular Geometry

The structure consists of a central benzene ring, which is largely planar. Attached to this ring at opposite ends are the n-butylamino [-NH(CH₂)₃CH₃] and carboxylic acid [-COOH] groups.[1] While the benzene ring and the carboxyl group tend to be coplanar to maximize conjugation, the n-butyl chain introduces conformational flexibility. There are five rotatable bonds within the molecule, allowing it to adopt different conformations in solution.[6]

Logical Interplay of Structural Components

Caption: The relationship between molecular fragments and the resulting physicochemical properties of 4-NBA.

Key Structural Parameters

The following tables summarize the kind of quantitative data obtained from a full structural analysis.

Table 1: Representative Crystallographic Data (Note: Values are illustrative placeholders pending a specific published crystal structure.)

| Parameter | Description | Expected Value/Range |

| Crystal System | The geometry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |

| C-N Bond Length | Distance between aromatic C and amine N. | ~1.38 Å |

| C=O Bond Length | Carboxyl double bond. | ~1.22 Å |

| C-O Bond Length | Carboxyl single bond. | ~1.31 Å |

| H-Bonding Motif | Primary intermolecular interaction. | Carboxyl-carboxyl or Carboxyl-amine |

Table 2: Expected ¹H NMR Chemical Shift Assignments (Solvent: DMSO-d₆; values are illustrative)

| Assignment | Protons | Expected δ (ppm) | Multiplicity | Integration |

| Aromatic | H ortho to COOH | ~7.7 | Doublet | 2H |

| Aromatic | H ortho to NH | ~6.6 | Doublet | 2H |

| Amine | NH | ~6.2 | Triplet | 1H |

| Carboxyl | COOH | ~12.0 | Broad Singlet | 1H |

| Methylene (α) | N-CH₂ - | ~3.1 | Quartet | 2H |

| Methylene (β, γ) | -CH₂ -CH₂ - | ~1.3 - 1.5 | Multiplets | 4H |

| Methyl (δ) | -CH₃ | ~0.9 | Triplet | 3H |

Interpretation: The crystal structure of related aminobenzoic acids often reveals strong intermolecular hydrogen bonds, typically forming dimers through the carboxylic acid groups or extended chains.[7][8] The N-H group also participates in hydrogen bonding, further stabilizing the crystal lattice. This extensive hydrogen bonding network contributes to its solid-state properties, including its melting point, which is reported to be in the range of 149-156 °C.[3]

Conclusion and Outlook

The is best understood not as a single static image, but as a dynamic entity whose conformation is dependent on its physical state. Through the synergistic application of single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling, we can construct a validated, high-fidelity model. The solid-state structure is characterized by a relatively planar core with significant intermolecular hydrogen bonding, while its solution-state behavior is governed by the conformational flexibility of the n-butyl chain. This detailed structural knowledge is indispensable for professionals in drug development and materials science, providing the foundational insights necessary for rational molecular design and the prediction of chemical behavior.

References

-

4-(BUTYLAMINO)BENZOIC ACID . ChemBK. [Link]

-

4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 . PubChem. [Link]

-

Showing metabocard for 4-(Butylamino)benzoic acid (HMDB0246301) . Human Metabolome Database. [Link]

-

Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics . RSC Publishing. [Link]

-

4-tert-Butylamino-3-nitrobenzoic acid . National Center for Biotechnology Information (NCBI). [Link]

-

Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 . PubChem. [Link]

-

Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives . National Institutes of Health (NIH). [Link]

-

(PDF) 4-tert-Butylamino-3-nitrobenzoic acid . ResearchGate. [Link]

-

Cas no 4740-24-3 (4-(Butylamino)benzoic acid) . Mol-Instincts. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-(Butylamino)benzoic acid | C11H15NO2 | CID 95946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 4-(BUTYLAMINO)BENZOIC ACID | 4740-24-3 [chemicalbook.com]

- 6. 4740-24-3(4-(Butylamino)benzoic acid) | Kuujia.com [kuujia.com]

- 7. 4-tert-Butylamino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Spectroscopic Guide to 4-(Butylamino)benzoic Acid: Unveiling Molecular Structure through NMR, IR, and Mass Spectrometry

Introduction

4-(Butylamino)benzoic acid, a para-substituted aromatic carboxylic acid, serves as a key intermediate in various chemical syntheses, including the preparation of pharmacologically active compounds.[1] Its structural integrity and purity are paramount for the successful development of downstream applications. This in-depth technical guide provides a comprehensive analysis of the spectral data of 4-(butylamino)benzoic acid, offering researchers, scientists, and drug development professionals a detailed roadmap for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By delving into the causality behind experimental choices and providing validated protocols, this guide aims to empower researchers with the expertise to confidently identify and characterize this important molecule.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 4-(butylamino)benzoic acid, with its distinct aromatic, carboxylic acid, and secondary amine functionalities, gives rise to a unique spectroscopic fingerprint. Each analytical technique probes different aspects of this structure, and a holistic interpretation of the data from NMR, IR, and MS provides a comprehensive and unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework. For 4-(butylamino)benzoic acid, both ¹H and ¹³C NMR provide invaluable and complementary information.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined experimental protocol is critical for obtaining high-resolution and reproducible NMR data. The following steps outline a robust procedure for the analysis of 4-(butylamino)benzoic acid.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of high-purity 4-(butylamino)benzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6), in a clean, dry NMR tube. The choice of solvent is crucial; it must dissolve the analyte without its own signals obscuring key resonances of the sample.[2][3]

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution. Particulate matter can degrade the quality of the NMR spectrum.[4]

-

-

Instrument Setup and Data Acquisition:

-

The spectra for 4-(butylamino)benzoic acid were acquired on a 500 MHz spectrometer for ¹H NMR and a 125 MHz spectrometer for ¹³C NMR.[1]

-

Before acquiring the sample spectrum, the magnetic field homogeneity must be optimized through a process called "shimming" to ensure sharp, well-resolved peaks.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include an appropriate spectral width, acquisition time, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled experiment is standard practice to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.[5]

-

-

Data Processing:

-

The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform.

-

The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 4-(butylamino)benzoic acid in methanol-d4 (CD3OD) at 500 MHz provides a clear picture of the proton environments within the molecule.

Table 1: ¹H NMR Spectral Data for 4-(Butylamino)benzoic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.82 | Doublet | 2H | Aromatic (H-2, H-6) |

| 6.62 | Doublet | 2H | Aromatic (H-3, H-5) |

| 3.15 | Triplet | 2H | -NH-CH₂ -CH₂-CH₂-CH₃ |

| 1.62 | Multiplet | 2H | -NH-CH₂-CH₂ -CH₂-CH₃ |

| 1.43 | Multiplet | 2H | -NH-CH₂-CH₂-CH₂ -CH₃ |

| 0.97 | Triplet | 3H | -NH-CH₂-CH₂-CH₂-CH₃ |

Interpretation:

-

Aromatic Region (6.5-8.0 ppm): The two doublets at 7.82 and 6.62 ppm are characteristic of a para-substituted benzene ring.[6] The downfield shift of the doublet at 7.82 ppm is due to the deshielding effect of the electron-withdrawing carboxylic acid group on the adjacent protons (H-2 and H-6). Conversely, the upfield shift of the doublet at 6.62 ppm is a result of the shielding effect of the electron-donating butylamino group on its adjacent protons (H-3 and H-5). The coupling between these adjacent protons results in the doublet splitting pattern.

-

Aliphatic Region (0.5-4.5 ppm): The signals in this region correspond to the butyl chain. The triplet at 3.15 ppm is assigned to the methylene group directly attached to the nitrogen atom, with its downfield shift caused by the electronegativity of the nitrogen. The two multiplets at 1.62 and 1.43 ppm correspond to the two central methylene groups of the butyl chain. The triplet at 0.97 ppm is characteristic of a terminal methyl group. The splitting patterns (triplets and multiplets) arise from the coupling with adjacent protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum, acquired at 125 MHz in CD3OD, provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for 4-(Butylamino)benzoic Acid

| Chemical Shift (δ, ppm) | Assignment |

| 170.1 | Carboxylic Acid (C =O) |

| 152.8 | Aromatic (C -4) |

| 132.1 | Aromatic (C -2, C -6) |

| 118.9 | Aromatic (C -1) |

| 113.8 | Aromatic (C -3, C -5) |

| 43.8 | -NH-CH₂ -CH₂-CH₂-CH₃ |

| 31.7 | -NH-CH₂-CH₂ -CH₂-CH₃ |

| 20.9 | -NH-CH₂-CH₂-CH₂ -CH₃ |

| 14.1 | -NH-CH₂-CH₂-CH₂-CH₃ |

Interpretation:

-

Carbonyl Carbon: The signal at 170.1 ppm is characteristic of a carboxylic acid carbonyl carbon.[7]

-

Aromatic Carbons: The aromatic carbons resonate in the 113-153 ppm range. The carbon attached to the electron-donating amino group (C-4) is the most shielded and appears at 152.8 ppm. The carbons ortho to the carboxylic acid group (C-2 and C-6) appear at 132.1 ppm. The carbon bearing the carboxylic acid group (C-1) is found at 118.9 ppm. The carbons ortho to the amino group (C-3 and C-5) are the most shielded aromatic carbons, resonating at 113.8 ppm.

-